molecular formula C8H11NO4 B8296363 1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid

1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid

Cat. No. B8296363
M. Wt: 185.18 g/mol
InChI Key: GZZKRGXXZDNDFQ-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

The title compound was prepared by a method analogous to the one used for Intermediate 4, but using morpholin-3-one in Step 1. MS (ES+) (M+H) 186.3; LCMS retention time: 0.59 minutes (Method M).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=NN([C:7]2([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]2)C=1.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][C:14]1=[O:19]>>[O:19]=[C:14]1[N:13]([C:7]2([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]2)[CH2:18][CH2:17][O:16][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=NN(C1)C1(CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(COCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1COCCN1C1(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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